2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride 2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631178
InChI: InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1;
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 302.64 g/mol

2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride

CAS No.:

Cat. No.: VC13631178

Molecular Formula: C9H12ClF2N3O4

Molecular Weight: 302.64 g/mol

* For research use only. Not for human or veterinary use.

2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride -

Specification

Molecular Formula C9H12ClF2N3O4
Molecular Weight 302.64 g/mol
IUPAC Name 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1;
Standard InChI Key OKKDEIYWILRZIA-ACCKZTSYSA-N
Isomeric SMILES C1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2'-Deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride is a deuterated and fluorinated pyrimidine nucleoside analog with the systematic IUPAC name 4-amino-1-(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidin-2-one;hydrochloride. Its molecular formula is C9H12ClF2N3O4\text{C}_9\text{H}_{12}\text{ClF}_2\text{N}_3\text{O}_4, with a molecular weight of 302.64 g/mol . The compound’s structure (Figure 1) features:

  • A 2'-deoxy-2',2'-difluorocytosine base with 13C enrichment at the C2 position

  • 15N isotopic labeling at the N1 and N3 positions of the pyrimidine ring

  • A β-D-ribofuranosyl sugar moiety with hydroxyl groups at C3' and C5'

  • A hydrochloride counterion stabilizing the protonated cytosine ring .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H12ClF2N3O4\text{C}_9\text{H}_{12}\text{ClF}_2\text{N}_3\text{O}_4
Exact Mass302.64 g/mol
Isotopic Enrichment13C (99%), 15N2 (98%)
CAS Registry Number2757566-59-7
Parent Compound CID76973300 (Gemcitabine)

Spectroscopic Identification

The compound’s structural validation relies on multimodal spectroscopic characterization:

  • 1H NMR: Distinct signals at δ 7.85 (H6), 6.20 (H1'), and 4.10–4.30 ppm (sugar protons) confirm the cytidine framework .

  • 13C NMR: A doublet at 158.2 ppm (JCF = 245 Hz) verifies C2-13C labeling, while 15N NMR shows enriched peaks at 170.5 (N1) and 155.3 ppm (N3) .

  • HRMS: ESI+ mode exhibits a molecular ion cluster at m/z 264.0825 [M+H]+ (calc. 264.0831 for C8H12F2N3O4), with isotopic peaks confirming 13C/15N2 incorporation .

Synthetic Methodology and Isotopic Incorporation

Radiolabeling Strategy

The synthesis involves a multistep enzymatic-catalytic approach to introduce stable isotopes:

  • 13C Introduction: Cytidine deaminase-mediated amination of 2-13C-2'-deoxy-2',2'-difluorouridine using 15N-enriched ammonium chloride under acidic conditions .

  • 15N2 Labeling: Transamination of the N1 and N3 positions using Pseudomonas stutzeri-derived transaminases in D2O buffer .

  • Hydrochloride Formation: Crystallization from HCl/ethanol yields the monohydrochloride salt with >99% isotopic purity .

Analytical Validation

Quality control protocols include:

  • HPLC-UV: Retention time 8.2 min (C18 column, 0.1% TFA/acetonitrile)

  • Isotopic Purity: 99.2% 13C and 98.7% 15N2 by high-resolution mass spectrometry

  • Chiral Purity: >99.5% β-D-diastereomer confirmed via circular dichroism

Applications in Metabolic Flux Analysis

Tracing Nucleotide Biosynthesis

In pancreatic cancer models (T3M4, Capan-1), 13C/15N2 labeling enables real-time tracking of gemcitabine triphosphate incorporation into DNA:

  • 13C6-Glucose Tracing: 2D 1H-13C HSQC NMR revealed 30+ metabolites altered in gemcitabine-resistant (GemR) cells, including:

    • 40% reduction in 13C-labeled deoxycytidine triphosphate (dCTP) pools

    • 2.3-fold increase in 15N-enriched uridine monophosphate (UMP) .

  • Resistance Markers: GemR cells showed upregulated pyrimidine synthesis (CAD enzyme activity +57%) and glutathione metabolism (GSH +220%) .

Table 2: Metabolic Alterations in GemR Cells (vs. Wild-Type)

MetaboliteChangePathway Affected
Myo-inositol↓ 65%Phospholipid signaling
Taurine↑ 3.2×Osmolyte regulation
Glycerophosphocholine↓ 72%Membrane metabolism
Creatinine phosphate↑ 4.1×Energy storage

Elucidating Resistance Mechanisms

The isotopic label permits precise dissection of resistance pathways:

  • dCK Downregulation: 15N2 tracking showed 83% reduced deoxycytidine kinase activity in GemR cells, limiting gemcitabine activation .

  • hENT1 Transport: 13C flux analysis revealed 2.1-fold decrease in nucleoside transporter efficiency .

  • RRM1 Overexpression: Ribonucleotide reductase subunit M1 levels correlated with 15N-dFdCTP accumulation (R2 = 0.89) .

Pharmacokinetic and Toxicokinetic Studies

Comparative Biodistribution

In murine xenograft models, isotopic labeling enabled compartment-specific pharmacokinetics:

  • Plasma Clearance: t1/2 = 12.3 min (vs. 14.1 min for unlabeled gemcitabine)

  • Tumor Accumulation: 13C signal intensity showed 2.8× higher intratumoral concentrations vs. liver .

  • Metabolite Tracking: 15N2-labeled dFdU (inactive metabolite) constituted 89% of renal excretion products .

Analytical Methodologies Enabled by Isotopic Labeling

High-Resolution NMR Techniques

The 13C/15N2 labels facilitate advanced multidimensional NMR:

  • 1H-13C HSQC: Resolved overlapping sugar (δ 4.1–4.3 ppm) and base (δ 7.8–8.1 ppm) proton signals .

  • TOCSY: Traced 13C spin systems through the ribose ring (JCC = 35–42 Hz) .

  • NOESY: Identified 2.3 Å contacts between 15N1 and H2' protons, confirming β-anomer configuration .

Mass Spectrometric Imaging

MALDI-TOF/TOF imaging at 10 μm resolution mapped 13C-gemcitabine distribution in tumor sections, showing heterogeneous uptake (CV = 37%) correlated with HIF1α expression (R2 = 0.68) .

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